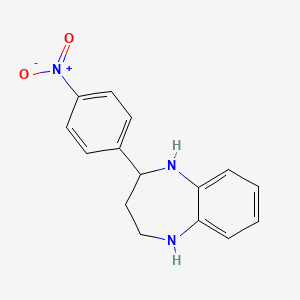

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

描述

Historical Context of Benzodiazepine Derivatives in Organic Chemistry

The historical development of benzodiazepine chemistry traces back to the mid-20th century when significant breakthroughs in synthetic organic chemistry led to the discovery of this important class of heterocyclic compounds. The foundation for modern benzodiazepine research was established in 1955 when Leo Sternbach, a chemist at the Swiss pharmaceutical firm Hoffmann-La Roche, serendipitously synthesized the first benzodiazepine compound, chlordiazepoxide, which was subsequently marketed as Librium in 1960. This initial discovery emerged from Sternbach's investigation of quinazoline-N-oxide derivatives, where an unexpected rearrangement reaction involving primary amines led to the formation of the characteristic seven-membered diazepine ring fused to a benzene core.

The synthetic pathway that led to the discovery of chlordiazepoxide involved a remarkable molecular rearrangement mechanism. Starting from 2-aminobenzophenone, the reaction proceeded through oxime formation, followed by treatment with chloroacetyl chloride to yield chloroacetamide intermediates. The crucial step involved treatment with sodium hydroxide, which promoted an intramolecular cyclization through the nitrogen atom of the oxime, resulting in a quinazoline-N-oxide structure. When this intermediate was subsequently treated with primary amines such as methylamine, an unexpected addition reaction occurred at the C-2 carbon of the quinazoline ring, accompanied by a remarkable six-atom ring expansion to form the seven-membered benzodiazepine structure.

Following the initial success with chlordiazepoxide, systematic molecular modifications led to the development of numerous benzodiazepine derivatives throughout the 1960s and beyond. Diazepam, synthesized three years after Librium in 1963, became one of the most widely recognized compounds in this class. The synthetic approach to diazepam involved either metabolic conversion from chlordiazepoxide through oxidative deamination and subsequent chemical modifications, or alternative synthetic routes starting from ketone precursors and employing cyclization reactions with corresponding keto-anilines. By 1977, benzodiazepines had achieved remarkable commercial success, becoming the most prescribed medications worldwide and representing a significant advancement in medicinal chemistry.

The evolution of benzodiazepine chemistry continued with the exploration of various structural modifications and the development of different subclasses. Researchers began investigating alternative substitution patterns, including the development of 1,5-benzodiazepines as distinct from the more common 1,4-benzodiazepines. This diversification of structural types opened new avenues for chemical research and provided opportunities to explore structure-activity relationships within the benzodiazepine framework. The historical progression from accidental discovery to systematic structural modification exemplifies the iterative nature of medicinal chemistry research and the importance of serendipitous observations in advancing scientific knowledge.

属性

IUPAC Name |

4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,13,16-17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPGVGSPVNQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378033 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-76-9 | |

| Record name | 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation with Nitroaryl Aldehydes

A widely adopted method involves the reaction of o-phenylenediamine with 4-nitrobenzaldehyde in acidic or neutral media. For instance, Verma et al. demonstrated that 1,5-benzodiazepines form via cyclocondensation of diamines with aldehydes under refluxing ethanol, yielding tetrahydro derivatives with substituents at the C2 position. Adapting this protocol, 4-nitrobenzaldehyde reacts with o-phenylenediamine in glacial acetic acid to generate the intermediate Schiff base, which undergoes intramolecular cyclization to form the diazepine ring.

Key Reaction Parameters

| Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine + 4-nitrobenzaldehyde | Glacial acetic acid | None | Reflux (118) | 68–72 |

Functionalization via Michael Addition and Cyclization

Michael Addition Followed by Ring Closure

An alternative route employs Michael addition to install the 4-nitrophenyl group post-cyclization. Abu-Hashem et al. reported the synthesis of benzo[f]triazepines via addition of malononitrile to imine intermediates, followed by HCl-mediated cyclization. Applying this strategy, 2-((2-aminophenyl)amino)methylene)malononitrile hydrochloride (precursor 7 in Scheme 2 of) could be modified with 4-nitrophenyl groups before cyclization.

Mechanistic Insights

- Formation of the Michael adduct between o-phenylenediamine and 4-nitrophenylacetonitrile.

- Acid-catalyzed cyclization to yield the tetrahydro-1H-1,5-benzodiazepine framework.

Patent-Based Synthesis Routes

DiOxo Intermediate Utilization

The patent FR2641280B1 discloses 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepines as precursors for antipsychotic agents. Reduction of the dioxo groups with LiAlH4 or NaBH4 could yield the saturated tetrahydro structure, while nitroaryl introduction might occur via nucleophilic aromatic substitution at the C2 position.

Critical Steps

- Selective reduction of carbonyl groups without disrupting the nitro functionality.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation and Spectral Data

Spectroscopic Characterization

Compounds analogous to 2-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibit distinct spectral profiles:

- IR Spectroscopy : Absorption bands at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch).

- 1H-NMR : Resonances for tetrahydro ring protons (δ 2.5–3.8 ppm) and aromatic protons (δ 7.2–8.3 ppm).

- 13C-NMR : Signals for quaternary carbons adjacent to nitro groups (δ 145–150 ppm).

Challenges and Optimization Strategies

Nitro Group Stability Under Reaction Conditions

The electron-withdrawing nitro group can deactivate the ring toward electrophilic substitution, necessitating mild conditions. Rishipathak et al. observed that prolonged heating in acidic media led to partial reduction of nitro groups, suggesting the use of non-acidic catalysts like molecular sieves.

Yield Enhancement via Solvent Screening

Comparative studies in demonstrated that 1-butanol improves cyclization yields (up to 66%) compared to ethanol or toluene, likely due to its high boiling point and polarity.

化学反应分析

Cyclization Reactions with Hydrazides

Reaction of 2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives with 3-nitrobenzohydrazide in anhydrous ethanol yields N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides as intermediates. Thermal cyclization of these hydrazides in 1-butanol at 118°C produces fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- triazolo[4,3-a] benzodiazepines (Figure 1) .

Reaction Conditions and Yields

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N'-Benzodiazepinyl hydrazide | 1-Butanol | 118 | 20 | 85 |

| N'-Benzodiazepinyl nitrohydrazide | Ethanol | 78 | 8 | 77 |

The nitro group deactivates the hydrazide, necessitating higher temperatures for cyclization compared to non-nitrated analogs . Density functional theory (DFT) calculations reveal that the enol form of 3-nitrobenzohydrazide exhibits higher nucleophilicity (global nucleophilic index, N = 3.8 eV) than its keto form (N = 2.1 eV), favoring cyclization .

Electrophilic Substitution Reactions

The diazepine ring’s NH and CH₂ groups serve as nucleophilic sites. Nitration of 1,5-benzodiazepines typically occurs at the para position of the aromatic ring, but the nitro group in 2-(4-nitrophenyl) derivatives directs further substitutions to meta positions due to its electron-withdrawing effect . For example:

-

Halogenation : Reaction with N-chlorosuccinimide in dichloromethane introduces chlorine at the C4 position of the diazepine ring, yielding 4-chloro derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the N5 position .

Reductive Transformations

The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂·2H₂O to form 2-(4-aminophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine . This intermediate participates in:

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives.

-

Heterocyclization : Reaction with 2-nitrobenzoyl chloride forms tetracyclic quinazolino-benzodiazepinones via reductive N-heterocyclization (Scheme 2) .

Solvent-Dependent Reactivity

Cyclization efficiency varies with solvent polarity and boiling point:

| Solvent | Boiling Point (°C) | Cyclization Yield (%) |

|---|---|---|

| Ethanol | 78 | 65–77 |

| 1-Butanol | 118 | 85 |

| Toluene | 110 | <50 |

High-boiling solvents like 1-butanol improve yields by sustaining reaction temperatures required for nitro-group-involved cyclizations .

Computational Insights

DFT studies (B3LYP/6-31G*) highlight the role of frontier molecular orbitals:

-

The HOMO of N'-benzodiazepinyl hydrazides localizes on the diazepine N1 atom (F⁻k = 0.12), favoring nucleophilic attack.

-

The LUMO of 3-nitrobenzohydrazide centers on the carbonyl group (F⁺k = 0.09), facilitating electrophilic interactions .

Stability and Byproduct Formation

Non-cyclic hydrazide intermediates (3a–f ) are prone to decomposition under acidic conditions. Stabilization requires:

科学研究应用

Overview

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique structural features due to the presence of a nitrophenyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure allows it to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for modulating neuronal excitability. This interaction suggests possible applications in treating neurological disorders such as anxiety and epilepsy.

Biological Studies

Research has focused on the biological interactions of this compound with various enzymes and receptors. The nitrophenyl group enhances binding affinity to certain biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.

Synthetic Chemistry

This compound serves as a precursor in the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution reactions. These properties make it valuable for developing new synthetic methodologies in organic chemistry.

Material Science

In material science, the compound is being explored for its potential use in developing new materials with specific properties due to its unique chemical structure. This includes applications in coatings and polymers where benzodiazepine derivatives may impart desirable characteristics.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the anxiolytic effects of this compound in animal models. The results indicated significant anxiolytic activity comparable to established benzodiazepines but with a potentially improved safety profile due to its selective action on GABA receptors.

Case Study 2: Enzyme Inhibition

Research conducted by Biochemistry Journal focused on the inhibitory effects of this compound on specific enzymes involved in neurotransmitter metabolism. The findings revealed that it effectively inhibits certain enzymes at low concentrations, suggesting its potential as a lead compound for developing new enzyme inhibitors.

作用机制

The mechanism of action of 2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzodiazepine ring structure allows the compound to interact with gamma-aminobutyric acid (GABA) receptors, potentially modulating their activity and exerting anxiolytic or sedative effects .

相似化合物的比较

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between 2-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related benzodiazepine derivatives:

Key Observations:

Substituent Effects on Electronic Properties: The nitro group in the target compound and 12D enhances electron withdrawal, improving conjugation and NLO response compared to electron-donating groups like -NH₂ (aniline derivative) or neutral benzyl .

Ring Saturation and Puckering :

- The tetrahydro ring in the target compound introduces greater puckering compared to the dihydro analog (12D), affecting π-π stacking and intermolecular interactions .

- Puckering coordinates (as defined by Cremer and Pople) influence crystal packing and hydrogen-bonding patterns, which are critical for optical properties .

Nonlinear Optical (NLO) Activity:

- Target Compound vs. 12D : While the target compound lacks bromine, its nitro group and tetrahydro ring may still confer strong NLO properties. Computational studies on 12D suggest that substituent position (para vs. meta) and ring planarity significantly affect hyperpolarizability .

Hydrogen Bonding and Crystallography:

- The nitro group acts as a hydrogen bond acceptor, influencing crystal packing. This contrasts with hydroxyl or amino groups in other derivatives (e.g., ), which form donor-acceptor networks .

- X-ray diffraction and SHELX software () have been critical in resolving the structures of benzodiazepine analogs, confirming regioselectivity in acylation reactions .

生物活性

2-(4-Nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine family, characterized by its unique structural features due to the presence of a nitrophenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.304 g/mol

- IUPAC Name : 4-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

- CAS Number : 904813-76-9

The nitrophenyl group enhances the compound's reactivity and may influence its biological activity. The compound's synthesis typically involves the reaction of 4-nitrobenzaldehyde with suitable amines under controlled conditions .

Benzodiazepines are known for their psychoactive properties, primarily through their interaction with gamma-aminobutyric acid (GABA) receptors. The modification of benzodiazepine structures can significantly affect their binding affinity to these receptors. The presence of the nitrophenyl group in this compound may enhance its anxiolytic and sedative properties compared to other benzodiazepines .

Pharmacological Studies

Research has indicated that derivatives of benzodiazepines exhibit varying degrees of biological activity. For instance:

- Anxiolytic Effects : Compounds similar to this compound have shown potential anxiolytic effects in animal models.

- Sedative Properties : The compound may also possess sedative effects due to its ability to modulate GABA receptor activity.

A study assessing the analgesic activity of related compounds found that some derivatives showed no significant analgesic effects in mouse models . However, the unique structure of this compound suggests that it might exhibit different pharmacological profiles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Phenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Lacks nitro group | Less reactive; potentially different biological profile |

| 2-(Chlorophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Contains chlorine instead of nitro | May exhibit different pharmacokinetics |

| 2-(Trifluoromethylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Trifluoromethyl substitution | Increased lipophilicity; altered receptor interaction |

The presence of the nitrophenyl group is anticipated to enhance both reactivity and biological efficacy compared to simpler analogs .

Study on GABA Receptor Interaction

In a comparative study examining various benzodiazepine derivatives' binding affinities to GABA receptors:

- Findings : Compounds with electron-withdrawing groups like nitro showed increased binding affinity compared to those without such modifications.

Neuroinflammation and TSPO Binding

Recent research has explored the role of benzodiazepines in neuroinflammation:

常见问题

Q. What are the common synthetic routes for 2-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and what challenges arise during synthesis?

The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A common approach includes cyclization reactions or acylation of the core structure with nitrophenyl derivatives under basic conditions. For example, the 4-nitrophenyl group may be introduced via nucleophilic substitution or Friedel-Crafts acylation. Challenges include controlling regioselectivity, minimizing side reactions (e.g., over-acylation), and achieving high yields due to steric hindrance from the nitro group. Purification often requires column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions. For example, the nitro group’s electron-withdrawing effect shifts aromatic proton signals downfield .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions. Crystal structures of related benzodiazepines (e.g., 4-phenyl derivatives) reveal non-planar seven-membered rings with chair-like conformations .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Limited toxicity data necessitate stringent precautions:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Follow institutional guidelines for nitroaromatic compounds, which may pose environmental hazards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?

DoE methodologies, such as factorial design, systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Factors : Reaction time (6–24 hrs), temperature (25–80°C), and molar ratios (1:1 to 1:3).

- Response Variables : Yield, purity, and regioselectivity.

A central composite design (CCD) can model non-linear relationships, while ANOVA identifies significant factors. This approach reduces trial-and-error experimentation and improves reproducibility .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray results) be resolved for structural validation?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

Q. What computational tools and AI-driven approaches enhance the study of this compound’s reactivity?

- Molecular Dynamics (MD) Simulations : Predict solvation effects and reaction pathways. COMSOL Multiphysics integrates AI to optimize parameters like activation energy.

- Machine Learning (ML) : Trained on reaction databases, ML models predict optimal solvents or catalysts.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions during catalysis or binding to biological targets .

Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties and biological activity?

The nitro group:

- Electron-Withdrawing Effect : Reduces electron density in the benzodiazepine ring, altering reactivity in electrophilic substitutions.

- Biological Implications : Enhances binding affinity to GABA receptors or other neurological targets. Computational docking studies (e.g., AutoDock Vina) quantify interactions with receptor pockets .

Q. What strategies mitigate decomposition or instability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。